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molecular formula C12H12N2 B3348683 1H-Indole-1-propanenitrile, 5-methyl- CAS No. 18210-83-8

1H-Indole-1-propanenitrile, 5-methyl-

Cat. No. B3348683
M. Wt: 184.24 g/mol
InChI Key: FXNDSCNAXUMWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05440046

Procedure details

13 g (0.1 mol) of 5-methylindole are added to 4 ml of trimethylbenzylammonium hydroxide and 10 ml of acrylonitrile in 100 ml of dioxane while stirring. The mixture is then heated at 80° C. for 2 h and subsequently left to stand at room temperature for 3 days. Very dilute acetic acid is then added in order to neutralize the base. Extraction with EA (3×30 ml) is then carried out. The combined organic phases are dried with Na2SO4 and concentrated in vacuo. The residue was chromatographed on SiO2 with DIP as eluent. Rf [DIP]=0.3.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[CH:5]2.[OH-].C[N+:13](C)(C)[CH2:14][C:15]1C=CC=C[CH:16]=1.C(#N)C=C.C(O)(=O)C>O1CCOCC1>[CH3:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH2:16][CH2:15][C:14]#[N:13])[CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
CC=1C=C2C=CNC2=CC1
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].C[N+](CC1=CC=CC=C1)(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
subsequently left
EXTRACTION
Type
EXTRACTION
Details
Extraction with EA (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on SiO2 with DIP as eluent

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
CC=1C=C2C=CN(C2=CC1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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